molecular formula C24H26N2S B5554204 N-(sec-butyl)-N'-tritylthiourea

N-(sec-butyl)-N'-tritylthiourea

Cat. No.: B5554204
M. Wt: 374.5 g/mol
InChI Key: CIOHIPIIOUWOMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(sec-butyl)-N'-tritylthiourea is a thiourea derivative characterized by a sec-butyl (secondary butyl) group and a trityl (triphenylmethyl) substituent. Thioureas are sulfur-containing organic compounds with the general structure R₁R₂N–C(S)–NR₃R₄, where substituents influence their chemical reactivity, solubility, and applications.

Properties

IUPAC Name

1-butan-2-yl-3-tritylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2S/c1-3-19(2)25-23(27)26-24(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-19H,3H2,1-2H3,(H2,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIOHIPIIOUWOMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=S)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural and Molecular Comparisons

The table below compares N-(sec-butyl)-N'-tritylthiourea with four thiourea derivatives from the evidence, focusing on substituents, molecular weight, and key features:

Compound Name Substituents Molecular Formula Molecular Weight Key Features CAS Number
This compound sec-butyl, trityl C₂₄H₂₆N₂S 374.54 g/mol High steric bulk, aromatic stability Not provided
1-tert-Butyl-3-phenylthiourea tert-butyl, phenyl C₁₁H₁₆N₂S 208.32 g/mol Moderate lipophilicity, rigid aryl 14327-04-9
N-(5-sec-butyl-2-hydroxyphenyl)-N'-(2-naphthoyl)thiourea sec-butyl, hydroxyphenyl, naphthoyl C₂₂H₂₂N₂O₂S 378.48 g/mol Polar hydroxy group, extended π-system 445417-05-0
N-(3-ethoxyphenyl)-N'-phenylthiourea 3-ethoxyphenyl, phenyl C₁₅H₁₆N₂OS 272.37 g/mol Electron-rich ethoxy, planar structure 1956307-82-6
3-tert-butyl-1-[(4-methoxyphenyl)methyl]thiourea tert-butyl, 4-methoxybenzyl C₁₃H₂₀N₂OS 252.38 g/mol Methoxy-enhanced solubility, steric bulk 861210-47-1
Key Observations:
  • Steric Effects : The trityl group in the target compound likely imposes greater steric hindrance than tert-butyl or methoxybenzyl groups in analogs .
  • Solubility : Compounds with polar substituents (e.g., hydroxy or methoxy groups) exhibit higher polarity and solubility in polar solvents compared to purely aliphatic or aromatic thioureas .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.